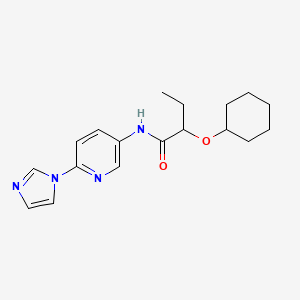
2-cyclohexyloxy-N-(6-imidazol-1-ylpyridin-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclohexyloxy-N-(6-imidazol-1-ylpyridin-3-yl)butanamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyridine ring, and a butanamide backbone. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyloxy-N-(6-imidazol-1-ylpyridin-3-yl)butanamide typically involves multiple steps, starting with the preparation of the imidazole and pyridine intermediates. The imidazole ring can be synthesized through a cyclization reaction involving an amido-nitrile precursor, catalyzed by nickel under mild conditions . The pyridine ring is often introduced through a condensation reaction with appropriate aldehydes or ketones.
The final step involves the coupling of the imidazole and pyridine intermediates with a butanamide derivative, facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyloxy-N-(6-imidazol-1-ylpyridin-3-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole and pyridine rings can be oxidized under strong oxidative conditions, leading to the formation of N-oxides.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the amide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like sodium azide for nucleophilic substitution.
Major Products Formed
Oxidation: N-oxides of the imidazole and pyridine rings.
Reduction: Reduced amide to amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-cyclohexyloxy-N-(6-imidazol-1-ylpyridin-3-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to the presence of the imidazole and pyridine rings.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-cyclohexyloxy-N-(6-imidazol-1-ylpyridin-3-yl)butanamide is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The pyridine ring can interact with various receptors, modulating their function. The butanamide backbone provides structural stability and can influence the compound’s overall bioavailability and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Such as metronidazole and clotrimazole, which are known for their antimicrobial properties.
Pyridine derivatives: Such as nicotinamide and pyridoxine, which play essential roles in biological systems.
Uniqueness
2-cyclohexyloxy-N-(6-imidazol-1-ylpyridin-3-yl)butanamide is unique due to its combination of an imidazole ring, a pyridine ring, and a butanamide backbone. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-cyclohexyloxy-N-(6-imidazol-1-ylpyridin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-2-16(24-15-6-4-3-5-7-15)18(23)21-14-8-9-17(20-12-14)22-11-10-19-13-22/h8-13,15-16H,2-7H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFCABXDXXKTDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CN=C(C=C1)N2C=CN=C2)OC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


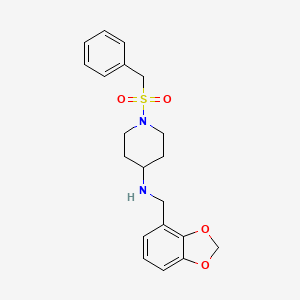
![4-(dimethylsulfamoyl)-5-methyl-N-[(1-phenylcyclobutyl)methyl]furan-2-carboxamide](/img/structure/B6916118.png)
![(4-Phenylpiperidin-1-yl)-[2-(trifluoromethyl)pyrimidin-5-yl]methanone](/img/structure/B6916121.png)
![N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]-5-methyl-3-pyridin-2-yl-1,2-oxazole-4-carboxamide](/img/structure/B6916130.png)
![N-[4-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]-2-(2-oxo-1,3-dihydroindol-6-yl)acetamide](/img/structure/B6916138.png)
![N-[5-carbamoyl-2-[(dimethylamino)methyl]phenyl]-2-propyl-1,3-thiazole-5-carboxamide](/img/structure/B6916169.png)
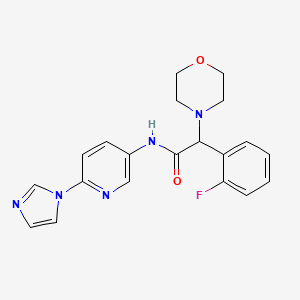
![N-cyclopentyl-5,6-dimethyl-2-oxo-N-[[2-(trifluoromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide](/img/structure/B6916174.png)
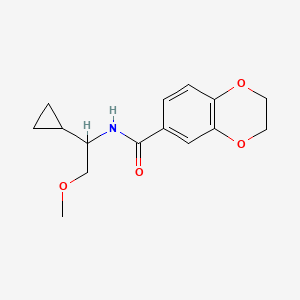
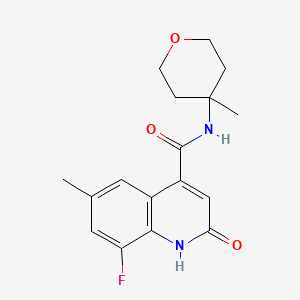
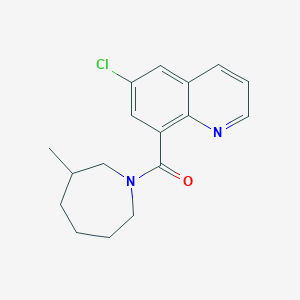
![2-(3,4-dihydro-2H-chromen-4-yl)-N-[1-(furan-2-carbonyl)piperidin-4-yl]acetamide](/img/structure/B6916197.png)
